4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID
Beschreibung
4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors
Eigenschaften
CAS-Nummer |
680200-66-2 |
|---|---|
Molekularformel |
C16H14N4O5 |
Molekulargewicht |
342.31g/mol |
IUPAC-Name |
4-[[5-cyano-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H14N4O5/c1-9-12(8-17)14(22)20(6-7-21)15(23)13(9)19-18-11-4-2-10(3-5-11)16(24)25/h2-5,21-22H,6-7H2,1H3,(H,24,25) |
InChI-Schlüssel |
RTGWZQJIMDIUBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCO)N=NC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCO)N=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of colored materials, including textiles and inks.
Wirkmechanismus
The mechanism of action of 4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
